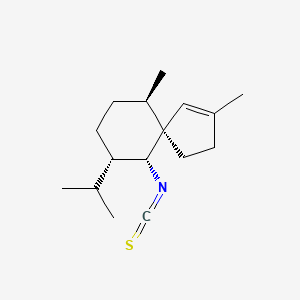
Axisothiocyanate 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axisothiocyanate 3 is a p-menthane monoterpenoid.
Scientific Research Applications
Novel Sesquiterpenes in Marine Sponges
Axisothiocyanate-3, identified in marine sponges such as Axinella cannabina, is part of a unique group of sesquiterpenes with a novel spiro[4,5]decane skeleton. This compound, alongside others like axisonitrile-3 and axamide-3, has been isolated and structurally determined, highlighting the diverse chemical potential of marine organisms (Blasio et al., 1976).
Sesquiterpene Metabolism in Sponges
The biosynthesis of sesquiterpene isocyanides and isothiocyanates, including axisothiocyanate-3, has been studied in marine sponges like Acanthella cavernosa. These studies have revealed intricate metabolic pathways involving the conversion of precursors like potassium cyanide and thiocyanate to these unique sesquiterpenes, demonstrating the complex biochemical capabilities of sponges (Dumdei et al., 1997).
Axisothiocyanate-3 in Sponge-Derived Sesquiterpenoids
Further research on marine sponges has led to the discovery of other sesquiterpenoids closely related to axisothiocyanate-3. These studies provide insight into the structural diversity of compounds found in marine sponges and their potential applications in various fields, including pharmacology and biotechnology (Fattorusso et al., 1975).
properties
CAS RN |
59633-81-7 |
|---|---|
Product Name |
Axisothiocyanate 3 |
Molecular Formula |
C16H25NS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
(5S,6R,9S,10R)-10-isothiocyanato-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C16H25NS/c1-11(2)14-6-5-13(4)16(15(14)17-10-18)8-7-12(3)9-16/h9,11,13-15H,5-8H2,1-4H3/t13-,14+,15-,16-/m1/s1 |
InChI Key |
QEUKPIZJCSOXDW-QKPAOTATSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H]([C@@]12CCC(=C2)C)N=C=S)C(C)C |
SMILES |
CC1CCC(C(C12CCC(=C2)C)N=C=S)C(C)C |
Canonical SMILES |
CC1CCC(C(C12CCC(=C2)C)N=C=S)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



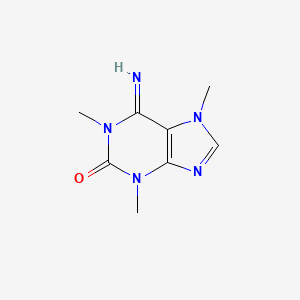

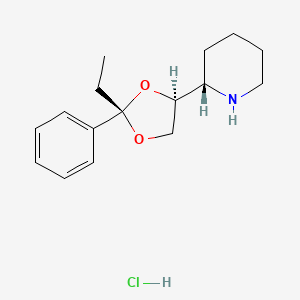
![(9R,10S,13R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1259968.png)
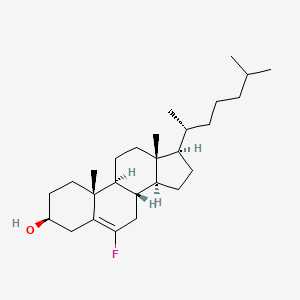
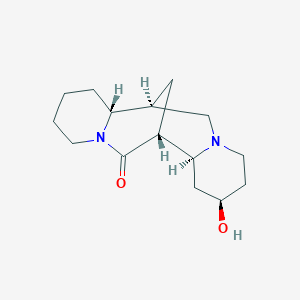
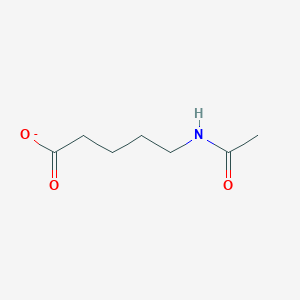
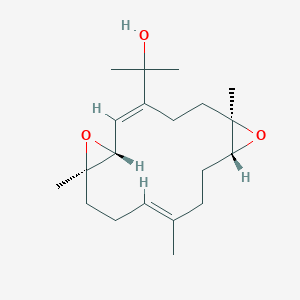
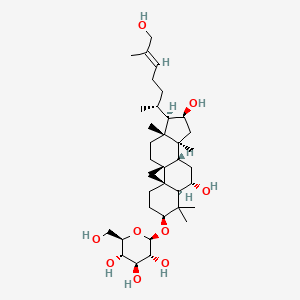
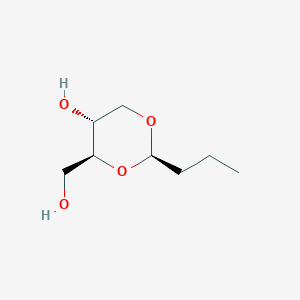
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1259981.png)


